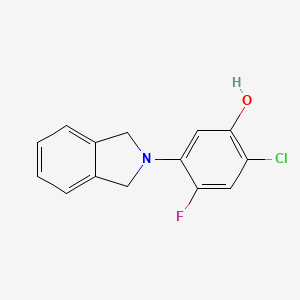
2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol is an organic compound that features a unique combination of chloro, fluoro, and isoindolyl groups attached to a benzene ring
作用機序
Target of Action
Similar compounds have been known to interact withG protein-coupled glutamate receptors (mGlu’s) . These receptors are part of the seven transmembrane spanning superfamily of receptors and are distinguished by the presence of a large N-terminal domain, which contains the orthosteric agonist binding site .
Mode of Action
It can be inferred from related compounds that the compound may bind to the n-terminal domain of the mglu receptors, stabilizing a closed state that promotes g-protein coupling . This transduces a conformational change in the transmembrane regions of the homodimer .
Biochemical Pathways
It can be inferred from related compounds that the compound may be involved in theG protein-coupled glutamate receptor signaling pathway . This pathway is involved in most aspects of normal brain function and can be perturbed in many neuropathologic conditions .
Result of Action
It can be inferred from related compounds that the compound may regulate long-term neuronal synaptic plasticity, learning, cognition, locomotory behavior, signal transduction, and chemical synaptic transmission .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoindoline Derivative: The initial step involves the synthesis of the isoindoline derivative through the reaction of phthalic anhydride with an amine under acidic conditions.
Coupling Reaction: The final step involves coupling the halogenated benzene ring with the isoindoline derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide, various nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Derivatives with different functional groups replacing the chloro or fluoro atoms.
科学的研究の応用
2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and organic semiconductors, due to its unique electronic properties.
Biological Studies: The compound is investigated for its effects on cellular processes and its potential as a tool in biochemical assays.
類似化合物との比較
Similar Compounds
2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)benzenol: Lacks the fluoro group, which may result in different electronic properties and biological activities.
2-Fluoro-5-(1,3-dihydro-2H-isoindol-2-yl)benzenol: Lacks the chloro group, affecting its reactivity and interactions with molecular targets.
5-(1,3-Dihydro-2H-isoindol-2-yl)-4-fluorobenzenol: Lacks the chloro group, which can influence its chemical behavior and applications.
Uniqueness
2-Chloro-5-(1,3-dihydro-2H-isoindol-2-yl)-4-fluorobenzenol is unique due to the presence of both chloro and fluoro groups, which can significantly impact its chemical reactivity and biological interactions. This combination of functional groups makes it a valuable compound for various research applications.
特性
IUPAC Name |
2-chloro-5-(1,3-dihydroisoindol-2-yl)-4-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-11-5-12(16)13(6-14(11)18)17-7-9-3-1-2-4-10(9)8-17/h1-6,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTNWYRZMTYSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC(=C(C=C3F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














